molecular formula C7H3BrF4O B13039694 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol

Cat. No.: B13039694
M. Wt: 259.00 g/mol
InChI Key: XWEORKRSDRJKLF-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is a fluorinated aromatic compound with the molecular formula C7H3BrF3O. This compound is characterized by the presence of bromine, difluoromethyl, and difluorophenol groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol typically involves the bromination of a difluoromethyl-substituted phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced to form difluoromethyl-substituted benzene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-amino-6-(difluoromethyl)-3,4-difluorophenol and 2-thio-6-(difluoromethyl)-3,4-difluorophenol.

    Oxidation Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluoroquinone.

    Reduction Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluorobenzene.

Scientific Research Applications

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs are studied for their potential as enzyme inhibitors or receptor ligands.

    Medicine: Research into the compound’s potential as a pharmaceutical intermediate is ongoing. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group play key roles in determining the compound’s reactivity and selectivity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound may act as an inhibitor of enzymes that interact with phenolic substrates. The presence of fluorine atoms can enhance binding affinity and selectivity.

    Receptor Binding: The compound’s structure allows it to interact with specific receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)phenol
  • 2-Bromo-6-(difluoromethyl)pyridine
  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

Uniqueness

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is unique due to the presence of both difluoromethyl and difluorophenol groups on the same aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The compound’s fluorinated structure also enhances its stability and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C7H3BrF4O

Molecular Weight

259.00 g/mol

IUPAC Name

2-bromo-6-(difluoromethyl)-3,4-difluorophenol

InChI

InChI=1S/C7H3BrF4O/c8-4-5(10)3(9)1-2(6(4)13)7(11)12/h1,7,13H

InChI Key

XWEORKRSDRJKLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)O)C(F)F

Origin of Product

United States

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